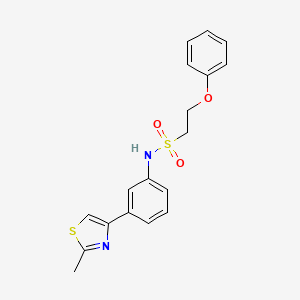
N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide, commonly known as MTSEA, is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a small molecule that contains a thiol-reactive group and a hydrophobic group, which makes it an ideal tool for studying protein structure and function.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, such as the compounds , have been studied for their potential antimicrobial properties . They have shown promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer activity. For instance, certain derivatives have shown significant activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Antifungal Activity
Thiazole compounds have been evaluated for their antifungal properties. Some studies have shown that these compounds can effectively inhibit the growth of certain fungal species .
Herbicide Metabolism and Toxicology
Research has been conducted into the metabolism of chloroacetamide herbicides, including compounds structurally related to the ones . This research has highlighted the carcinogenic potential of these herbicides in rats.
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Anti-Diabetic Agents
Thiazole derivatives have been synthesized and evaluated as potential anti-diabetic agents .
Neuroprotective Properties
Thiazole compounds have been studied for their potential neuroprotective properties .
Anti-Inflammatory Properties
Thiazole derivatives have been evaluated for their anti-inflammatory properties .
Mecanismo De Acción
Target of Action
The compound N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide, also known as N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxyethane-1-sulfonamide, is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .
Mode of Action
For instance, some thiazole derivatives have been found to induce apoptosis in cancer cells, which is a form of programmed cell death .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole compounds have been found to inhibit DNA synthesis in cancer cells, thereby preventing their proliferation . .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives are generally known to exert various biological effects, such as anticancer, antimicrobial, and anti-inflammatory effects .
Propiedades
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-14-19-18(13-24-14)15-6-5-7-16(12-15)20-25(21,22)11-10-23-17-8-3-2-4-9-17/h2-9,12-13,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKVXPKEBLTRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2781490.png)
![Benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2781493.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2781495.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)
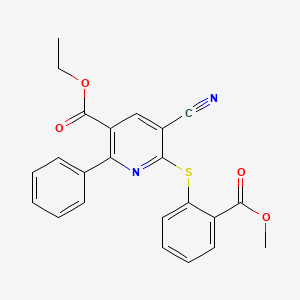
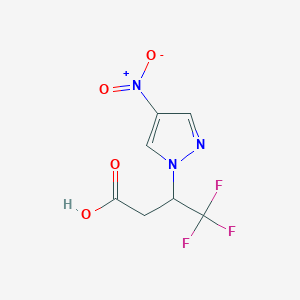
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781502.png)
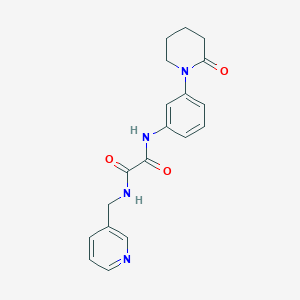
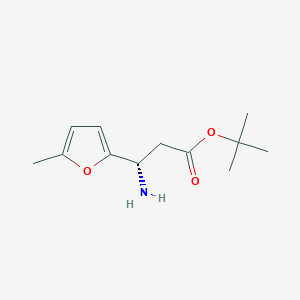
![4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2781507.png)
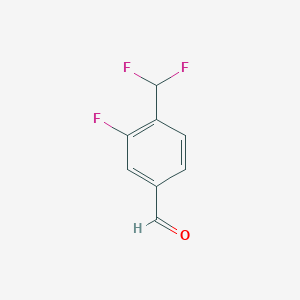
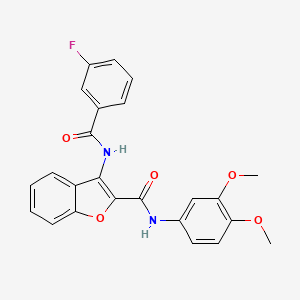
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)